

# Navigating the Solubility Landscape of 6-Methoxypyridazine-3-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 6-Methoxypyridazine-3-carboxylic acid

Cat. No.: B1315001

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## Abstract

**6-Methoxypyridazine-3-carboxylic acid** is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research, serving as a versatile building block for the synthesis of bioactive molecules.<sup>[1]</sup> A critical parameter in its handling, formulation, and application is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of **6-methoxypyridazine-3-carboxylic acid**, including predicted solubility in a range of common organic solvents. While specific quantitative solubility data is not extensively available in public literature, this document outlines detailed experimental protocols for determining these values, empowering researchers to generate precise data for their specific needs.

## Physicochemical Properties

**6-Methoxypyridazine-3-carboxylic acid**, with a molecular formula of  $C_6H_6N_2O_3$  and a molecular weight of 154.12 g/mol, is a white to grey crystalline powder.<sup>[1][2]</sup> Its structure, featuring a polar carboxylic acid group and a moderately polar methoxypyridazine ring, governs its solubility behavior. The presence of both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the nitrogen atoms in the pyridazine ring and the oxygen atoms) suggests its

potential for interaction with a variety of solvents. One source notes its high solubility in water. [3]

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[2]
Molecular Weight	154.12 g/mol	PubChem[2]
Appearance	White to grey crystalline powder	Chem-Impex[1]
Melting Point	160-163 °C	Smolecule[3]
CAS Number	56434-28-7	PubChem[2]

## Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of **6-Methoxypyridazine-3-carboxylic acid** in various organic solvents can be predicted. The polar carboxylic acid group suggests solubility in polar protic and aprotic solvents, while the pyridazine ring may contribute to solubility in solvents with aromatic character.

Solvent Class	Solvent	Predicted Solubility	Rationale
Alcohols	Methanol, Ethanol	High	Polar protic solvents capable of hydrogen bonding with the carboxylic acid and methoxy groups.
Ketones	Acetone, Methyl Ethyl Ketone	Moderate to High	Polar aprotic solvents that can act as hydrogen bond acceptors.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Low to Moderate	Ethers are less polar than alcohols and ketones; THF is more polar than diethyl ether and may show better solubility.
Esters	Ethyl Acetate	Moderate	Moderately polar solvent that can act as a hydrogen bond acceptor.
Halogenated	Dichloromethane, Chloroform	Low	Lower polarity solvents; solubility may be limited unless specific interactions are present.
Aromatic	Toluene, Benzene	Low	Non-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule.
Amides	Dimethylformamide (DMF),	High	Highly polar aprotic solvents capable of

	Dimethylacetamide (DMAc)		strong hydrogen bond acceptance.
Sulfoxides	Dimethyl Sulfoxide (DMSO)	High	Highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.

## Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following outlines a general procedure for determining the equilibrium solubility of **6-Methoxypyridazine-3-carboxylic acid** in an organic solvent.

### Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials:

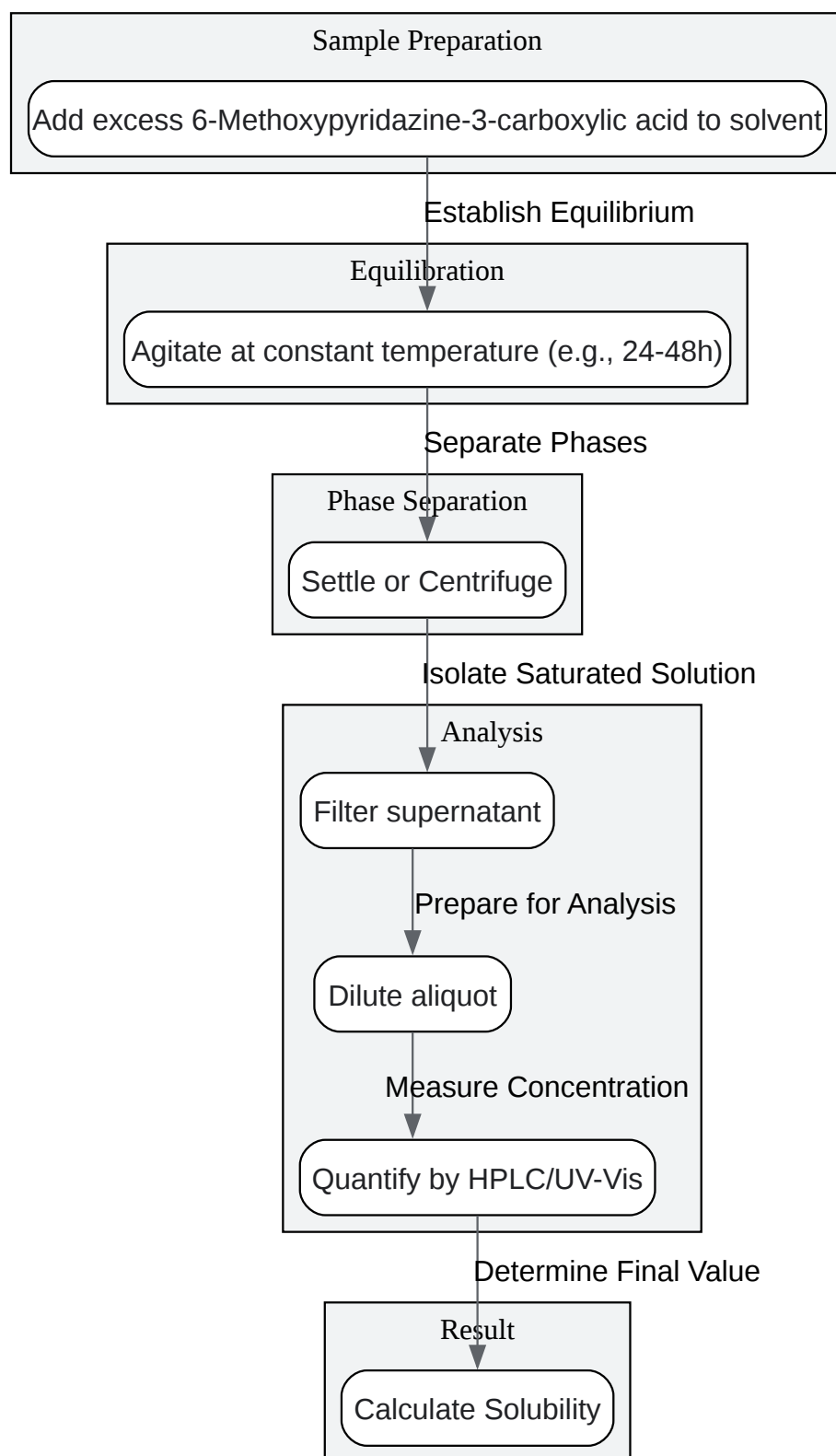
- **6-Methoxypyridazine-3-carboxylic acid**
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker or incubator
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE)

#### Procedure:

- **Sample Preparation:** Add an excess amount of **6-Methoxypyridazine-3-carboxylic acid** to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
- **Equilibration:** Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate separation.
- **Sample Extraction and Dilution:** Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to prevent transfer of any undissolved solid. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
- **Quantification:** Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of **6-Methoxypyridazine-3-carboxylic acid**.
- **Calculation:** Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

## Visualizing Experimental Workflows

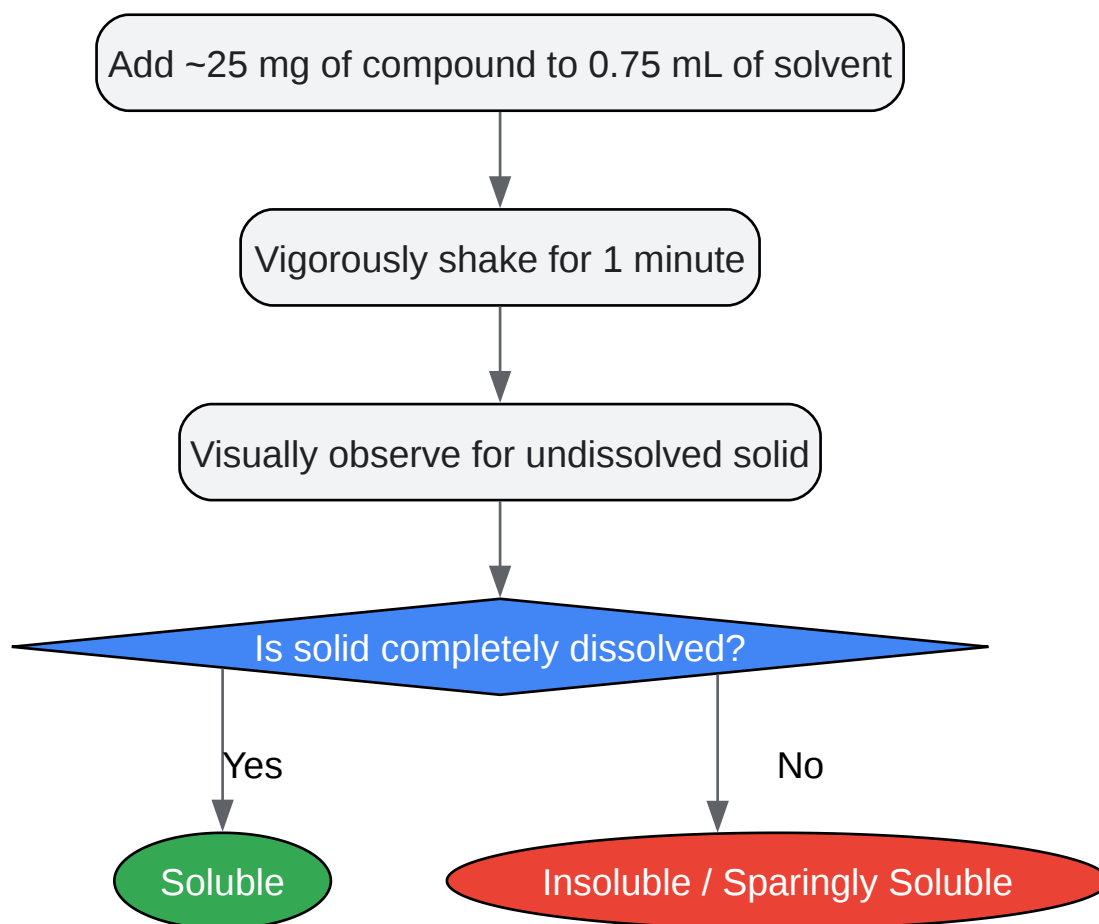
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Equilibrium Solubility Determination.

A qualitative approach can also be used for rapid screening of solubility.



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Caption: Workflow for Qualitative Solubility Assessment.[4]

## Conclusion

Understanding the solubility of **6-Methoxypyridazine-3-carboxylic acid** is fundamental for its effective use in research and development. While specific quantitative data remains to be extensively published, the principles of chemical structure and polarity provide a solid foundation for predicting its behavior in various organic solvents. The experimental protocols detailed in this guide offer a clear pathway for researchers to generate the precise, high-quality solubility data required for their work, facilitating advancements in the synthesis and formulation of novel chemical entities.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. 6-Methoxypyridazine-3-carboxylic acid | C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>3</sub> | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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